(2R,3R)-2-Methyltetrahydrofuran-3-amine
Description
“(2R,3R)-2-Methyltetrahydrofuran-3-amine” is a chiral amine derivative featuring a tetrahydrofuran (THF) ring substituted with a methyl group at the C2 position and an amine group at the C3 position. Its stereochemistry (R,R configuration) distinguishes it from diastereomers and enantiomers, which may exhibit divergent physicochemical or biological properties.
Properties
CAS No. |
149420-96-2 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.149 |
IUPAC Name |
(2R,3R)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |
InChI Key |
OBFFLNVYKSXULV-RFZPGFLSSA-N |
SMILES |
CC1C(CCO1)N |
Synonyms |
threo-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyltetrahydrofuran-3-amine can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using chiral catalysts. For instance, the reduction of (2R,3R)-2,3-epoxybutyric acid with appropriate reducing agents can yield the desired amine compound . Another method involves the use of borane or borane complexes for the stereoselective reduction of specific precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the compound. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using suitable reducing agents.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary and tertiary amines, amides, and sulfonamides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(2R,3R)-2-Methyltetrahydrofuran-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3R)-2-Methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between “(2R,3R)-2-Methyltetrahydrofuran-3-amine” and its analogs:
Key Observations:
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : Derivatives like 3k (4-CF₃-phenyl) exhibit enhanced stability compared to phenyl-substituted analogs (e.g., 3a ) due to the electron-withdrawing trifluoromethyl group .
- Steric Bulk : Compounds with bulky substituents (e.g., cyclohexyl in 3p or aryl groups in 3i–3l ) show altered reaction kinetics in catalytic processes, likely due to steric hindrance.
Stereochemical Impact :
- The (2R,3R) configuration of the target compound may confer distinct binding affinities compared to diastereomers like (2R,3S)-configured analogs (e.g., 3a , 3k ) . For example, enantiomeric purity is critical in drug design, as seen in related intermediates .
Synthetic Methods: Rhodium-catalyzed intramolecular aminoetherification is a common route for N-methyl-THF-3-amine derivatives (e.g., 3a, 3k) , whereas other methods (e.g., coupling reactions) are used for more complex amines .
Applications :
- Simple THF-3-amines (e.g., 3a ) are intermediates for bioactive molecules, while bulkier analogs (e.g., 3q or pyridin-2-yl derivatives ) may target specific receptors or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
